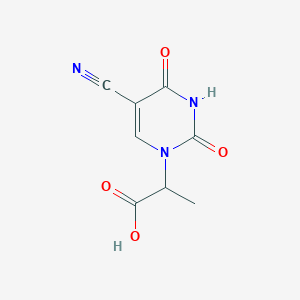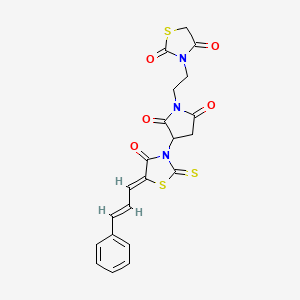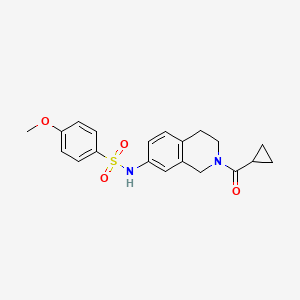
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound primarily studied for its potential applications in various scientific fields. This compound is characterized by its unique structure, featuring a cyclopropanecarbonyl group, a tetrahydroisoquinoline core, and a methoxybenzenesulfonamide moiety. Its diverse functional groups contribute to its reactivity and potential versatility in synthetic chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide can be achieved through a multi-step process:
Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropanecarbonyl chloride reacts with a suitable nucleophile, such as an amine, to form the cyclopropanecarbonyl intermediate.
Synthesis of Tetrahydroisoquinoline Core: : A Fischer indole synthesis can be employed to construct the tetrahydroisoquinoline ring system, followed by functional group modifications to introduce the desired substituents.
Coupling Reactions: : The cyclopropanecarbonyl intermediate is then coupled with the tetrahydroisoquinoline core under appropriate conditions, such as using a base in an inert atmosphere.
Sulfonamide Formation: : The final step involves the sulfonation of the coupled product with a sulfonyl chloride reagent to introduce the methoxybenzenesulfonamide moiety.
Industrial Production Methods: Industrial-scale production of this compound would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automation techniques may be employed to ensure consistent product quality and to minimize reaction times and waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methoxybenzenesulfonamide moiety can undergo oxidative cleavage under strong oxidizing conditions to form carboxylic acids and other oxidized products.
Reduction: : The cyclopropanecarbonyl group and tetrahydroisoquinoline core can be reduced using hydrogenation or other reduction techniques, leading to different structural variants.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst or lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products Formed: Depending on the reaction type and conditions, major products can include:
Carboxylic acids (from oxidation)
Reduced hydrocarbons (from reduction)
Varied substituents on the benzene ring (from substitution)
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide has shown promising potential in various research fields:
Chemistry: : Its diverse functional groups allow for the study of complex reaction mechanisms and synthesis of novel compounds.
Biology: : It can be used to investigate the roles of specific structural motifs in biological systems.
Medicine: : Preliminary studies suggest it may have bioactive properties, making it a candidate for drug discovery and development.
Mechanism of Action
The exact mechanism of action of this compound can vary depending on the biological or chemical context:
Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity and leading to observable biological effects.
Pathways Involved: : The compound could influence signal transduction pathways, potentially altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzenesulfonamide: : Lacks the methoxy group, resulting in different reactivity and biological properties.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide: : Contains a chlorine substituent instead of methoxy, which can significantly alter its chemical behavior.
N-(2-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide: : Features a cyclobutane ring, introducing additional strain and reactivity.
Highlighting Its Uniqueness: : The presence of the methoxy group in N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide significantly influences its electronic properties, making it distinct in terms of reactivity and potential applications. This functional group can also impact the compound's interactions with biological molecules, potentially leading to unique biological activities.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-6-8-19(9-7-18)27(24,25)21-17-5-4-14-10-11-22(13-16(14)12-17)20(23)15-2-3-15/h4-9,12,15,21H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIPZXUKXWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
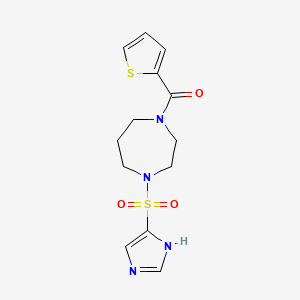
![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)
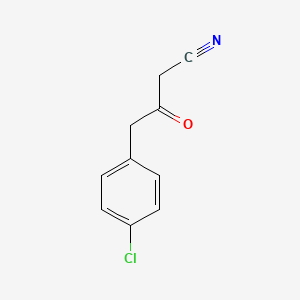
![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2493444.png)
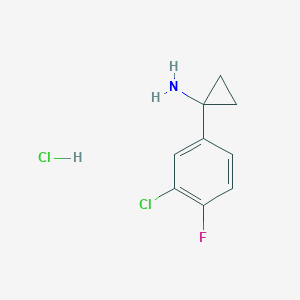
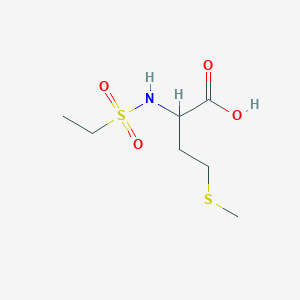
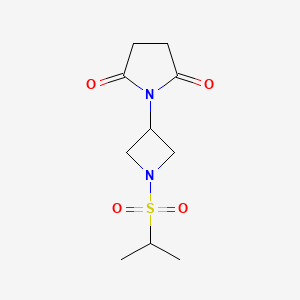
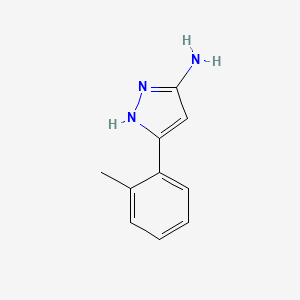
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
